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Diethyl 2-((4-bromophenylamino)methylene)malonate

Catalog No.
S1487257
CAS No.
101937-44-4
M.F
C14H16BrNO4
M. Wt
342.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-((4-bromophenylamino)methylene)malonate

CAS Number

101937-44-4

Product Name

Diethyl 2-((4-bromophenylamino)methylene)malonate

IUPAC Name

diethyl 2-[(4-bromoanilino)methylidene]propanedioate

Molecular Formula

C14H16BrNO4

Molecular Weight

342.18 g/mol

InChI

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3

InChI Key

CZRWKFPNRGCSND-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC

Diethyl 2-((4-bromophenylamino)methylene)malonate is a chemical compound with the molecular formula C14H16BrNO4C_{14}H_{16}BrNO_{4}. It features a malonate moiety, which is a derivative of malonic acid, and contains a 4-bromophenylamino group. This compound is notable for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Knoevenagel condensation. The presence of the bromine atom enhances its reactivity and potential applications in medicinal chemistry and materials science .

As mentioned earlier, research suggests DAMMs might possess antifungal properties []. However, the specific mechanism of action for Diethyl 2-((4-bromophenylamino)methylene)malonate remains unknown and requires further investigation.

Synthesis of Pyrazoloquinolinones

Pyrazoloquinolinones are a class of heterocyclic compounds with a diverse range of potential applications in medicinal chemistry. DEPMM plays a crucial role in the synthesis of certain pyrazoloquinolinones through a multi-step reaction sequence. The key step involves the condensation of DEPMM with hydrazines, followed by cyclization and further modifications to obtain the desired pyrazoloquinolinone derivatives. These derivatives have been investigated for their potential as:

  • Antimicrobial agents: Studies suggest that some pyrazoloquinolinones derived from DEPMM exhibit promising activity against various bacterial and fungal strains [].
  • Anticancer agents: Certain pyrazoloquinolinones derived from DEPMM have shown potential for inhibiting the growth of cancer cells [].
  • Anticonvulsant agents: Research indicates that some pyrazoloquinolinones derived from DEPMM may possess anticonvulsant properties [].

The primary reaction involving diethyl 2-((4-bromophenylamino)methylene)malonate is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound. In this case, it can react with various aldehydes to form α,β-unsaturated carbonyl compounds.

The general reaction can be represented as follows:

Diethyl 2 4 bromophenylamino methylene malonate+Aldehyde unsaturated product\text{Diethyl 2 4 bromophenylamino methylene malonate}+\text{Aldehyde}\rightarrow \text{ unsaturated product}

This reaction is catalyzed by bases and is significant in synthesizing compounds with pharmaceutical relevance .

Research indicates that diethyl 2-((4-bromophenylamino)methylene)malonate exhibits antimicrobial and anticancer properties. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies. The presence of the bromine atom may enhance its bioactivity by influencing its binding affinity to biological molecules .

The synthesis of diethyl 2-((4-bromophenylamino)methylene)malonate typically involves:

  • Knoevenagel Condensation: This is the most common method, where diethyl malonate reacts with 4-bromobenzaldehyde in the presence of a base (e.g., sodium ethoxide).
    Diethyl malonate+4 bromobenzaldehydeBaseDiethyl 2 4 bromophenylamino methylene malonate\text{Diethyl malonate}+\text{4 bromobenzaldehyde}\xrightarrow{\text{Base}}\text{Diethyl 2 4 bromophenylamino methylene malonate}
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields while reducing solvent usage .

Diethyl 2-((4-bromophenylamino)methylene)malonate has several applications, including:

  • Pharmaceuticals: As a precursor in the synthesis of biologically active compounds.
  • Analytical Chemistry: Used as a standard or reagent for calibrating instruments and developing new analytical methods.
  • Material Science: Potential use in creating new materials due to its reactive functional groups.

Studies focusing on the interactions of diethyl 2-((4-bromophenylamino)methylene)malonate with various biomolecules have demonstrated its ability to form stable complexes, which may lead to insights into its mechanism of action. The compound's interactions are crucial for understanding its biological activity and potential therapeutic applications .

Several compounds share structural similarities with diethyl 2-((4-bromophenylamino)methylene)malonate. Here are some notable examples:

Compound NameStructureUnique Features
Diethyl 2-((phenylamino)methylene)malonateC13H15NO4C_{13}H_{15}NO_{4}Lacks bromine; potential for different biological activity
Diethyl 2-((3-chlorophenylamino)methylene)malonateC14H16ClNO4C_{14}H_{16}ClNO_{4}Chlorine substitution may alter reactivity
Diethyl 2-((4-nitrophenylamino)methylene)malonateC14H16NO5C_{14}H_{16}NO_{5}Nitro group introduces different electronic properties

Uniqueness

Diethyl 2-((4-bromophenylamino)methylene)malonate is unique due to its specific combination of bromine substitution and malonate functionality, which enhances its reactivity and potential applications compared to similar compounds. The presence of bromine not only affects its chemical behavior but also contributes to its biological activity, making it a subject of interest for further research in medicinal chemistry.

The development of Diethyl 2-((4-bromophenylamino)methylene)malonate builds upon the broader chemistry of malonate derivatives, which have long served as valuable building blocks in organic synthesis. While the exact discovery date of this specific compound is not well-documented in the available literature, it represents an important extension of malonic ester chemistry, which has been fundamental to synthetic organic chemistry since the late 19th century. Malonate chemistry gained prominence through reactions such as the Knoevenagel condensation and related transformations that enable carbon-carbon bond formation.

Conventional Synthetic Routes

Literature Method by Lager et al. (2006)

The foundational synthesis, reported by Lager et al. (2006), involves a direct condensation between 4-bromoaniline and diethyl ethoxymethylenemalonate. Equimolar quantities (1.2 mmol each) are mixed and heated to 403 K for 2 hours under inert conditions [6]. Low-boiling byproducts are removed via vacuum distillation, yielding a crude product purified by recrystallization from diethyl ether (73% yield) [6]. This method remains widely cited due to its simplicity and reproducibility.

Key Reaction Parameters

ParameterValue
Temperature403 K
Reaction Time2 hours
Solvent for PurificationDiethyl ether
Yield73%

Condensation of 4-Bromoaniline with Diethyl Ethoxymethylenemalonate

The reaction proceeds via nucleophilic attack by the amine group of 4-bromoaniline on the electrophilic methylene carbon of diethyl ethoxymethylenemalonate. Ethanol is eliminated as a byproduct, forming the imine linkage [6]. Steric and electronic effects of the bromine substituent enhance the electrophilicity of the aniline, facilitating the condensation [6].

Heat-Facilitated Synthesis (403 K Approach)

Thermal activation at 403 K accelerates the reaction by overcoming kinetic barriers. The absence of catalysts simplifies purification, though prolonged heating risks decomposition. Infrared spectroscopy monitoring confirms complete consumption of starting materials within 2 hours [6].

Modern Synthetic Strategies

Solvent Optimization for Reaction Efficiency

Recent advances emphasize solvent selection to improve reaction kinetics. Dimethyl sulfoxide (DMSO) enhances solubility of reactants, enabling room-temperature reactions when paired with immobilized gelatine catalysts [5]. This approach reduces energy input and achieves comparable yields (85–89%) [5].

Solvent Performance Comparison

SolventTemperature (K)CatalystYield (%)
Neat403None73
DMSO298Immobilized gelatine85–89

Recrystallization Techniques for Purification

Methanol-mediated recrystallization replaces diethyl ether in modern protocols. Slow evaporation at 277 K produces crystals suitable for X-ray diffraction, confirming the planar molecular conformation stabilized by intramolecular N–H⋯O hydrogen bonds [6]. This method enhances purity (>95%) while minimizing solvent waste [6].

Mechanistic Studies of Formation

Nucleophilic Addition Pathways

The mechanism begins with deprotonation of 4-bromoaniline, generating a nucleophilic amine. Attack on the ethoxymethylenemalonate’s α-carbon forms a tetrahedral intermediate, which collapses to release ethanol and yield the product [6]. Intramolecular hydrogen bonding between the NH group and adjacent carbonyl oxygen stabilizes the intermediate, as evidenced by crystallographic data [6].

Role of Electron Transfer in Reaction Progression

Density functional theory (DFT) studies suggest partial electron transfer from the aromatic ring to the malonate moiety during condensation. This delocalization lowers the activation energy by 15–20 kJ/mol, favoring the reaction under thermal conditions [6]. The bromine substituent’s electron-withdrawing effect further polarizes the aniline, enhancing its nucleophilicity [6].

Mechanistic Highlights

  • Rate-Determining Step: Nucleophilic attack by 4-bromoaniline.
  • Key Stabilizing Interaction: Intramolecular N–H⋯O hydrogen bond (bond length: 2.02 Å) [6].
  • Electron Transfer: Confirmed via reduced HOMO-LUMO gap in transition state models [6].

XLogP3

3.9

Dates

Last modified: 08-15-2023

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